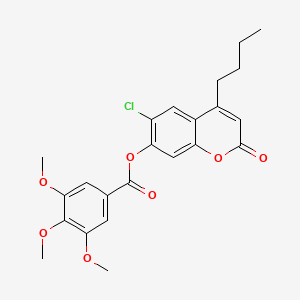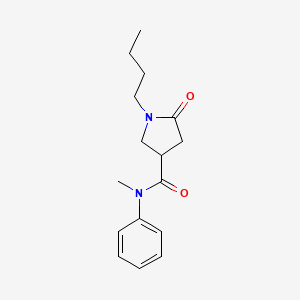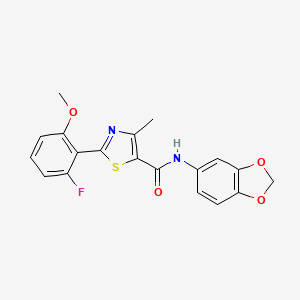
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one core structure substituted with butyl, chloro, and trimethoxybenzoate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with different substituents.
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other coumarin derivatives.
Propiedades
Fórmula molecular |
C23H23ClO7 |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
(4-butyl-6-chloro-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H23ClO7/c1-5-6-7-13-10-21(25)30-17-12-18(16(24)11-15(13)17)31-23(26)14-8-19(27-2)22(29-4)20(9-14)28-3/h8-12H,5-7H2,1-4H3 |
Clave InChI |
WAUBFKVJIYQEBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-isoleucine](/img/structure/B14958370.png)
![4-[(N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvalyl)amino]butanoic acid](/img/structure/B14958378.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B14958379.png)
![4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958386.png)

![6-chloro-4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B14958397.png)
![butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14958405.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B14958409.png)

![6,7-dimethoxy-4-methyl-3-[2-(4-methylpiperazino)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B14958423.png)
![3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14958432.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B14958439.png)
![3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14958440.png)
